molecular formula C8H14ClF2NO2 B14078214 N-(4,4-Difluorocyclohexyl)glycine HCl

N-(4,4-Difluorocyclohexyl)glycine HCl

Katalognummer: B14078214
Molekulargewicht: 229.65 g/mol
InChI-Schlüssel: JNVJFOJMLRTHQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of N-(4,4-Difluorocyclohexyl)glycine hydrochloride involves several steps. One common method includes the reaction of 4,4-difluorocyclohexylamine with glycine in the presence of hydrochloric acid. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .

Analyse Chemischer Reaktionen

N-(4,4-Difluorocyclohexyl)glycine hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of N-(4,4-Difluorocyclohexyl)glycine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

N-(4,4-Difluorocyclohexyl)glycine hydrochloride can be compared with other similar compounds, such as:

  • N-(4-Fluorocyclohexyl)glycine hydrochloride
  • N-(4,4-Dichlorocyclohexyl)glycine hydrochloride
  • N-(4,4-Dibromocyclohexyl)glycine hydrochloride

These compounds share similar structures but differ in the substituents on the cyclohexyl ring. The presence of different halogen atoms can influence their chemical properties and biological activities, making N-(4,4-Difluorocyclohexyl)glycine hydrochloride unique in its specific applications .

Eigenschaften

Molekularformel

C8H14ClF2NO2

Molekulargewicht

229.65 g/mol

IUPAC-Name

2-[(4,4-difluorocyclohexyl)amino]acetic acid;hydrochloride

InChI

InChI=1S/C8H13F2NO2.ClH/c9-8(10)3-1-6(2-4-8)11-5-7(12)13;/h6,11H,1-5H2,(H,12,13);1H

InChI-Schlüssel

JNVJFOJMLRTHQA-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1NCC(=O)O)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.